molecular formula C10H12O2 B14638125 Bicyclo[4.2.0]octa-1,3,5-triene, 3,4-dimethoxy- CAS No. 53995-96-3

Bicyclo[4.2.0]octa-1,3,5-triene, 3,4-dimethoxy-

Cat. No.: B14638125
CAS No.: 53995-96-3
M. Wt: 164.20 g/mol
InChI Key: ZCJKXMUFWQNZQT-UHFFFAOYSA-N
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Description

3,4-Dimethoxybicyclo[420]octa-1,3,5-triene is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[420]octa-1,3,5-triene core with two methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with a suitable cyclizing agent to form the bicyclic structure. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
  • 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine
  • 3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-triene

Uniqueness

3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene is unique due to its specific substitution pattern and the presence of methoxy groups, which impart distinct chemical properties.

Properties

CAS No.

53995-96-3

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene

InChI

InChI=1S/C10H12O2/c1-11-9-5-7-3-4-8(7)6-10(9)12-2/h5-6H,3-4H2,1-2H3

InChI Key

ZCJKXMUFWQNZQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCC2=C1)OC

Origin of Product

United States

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